(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hcl

Description

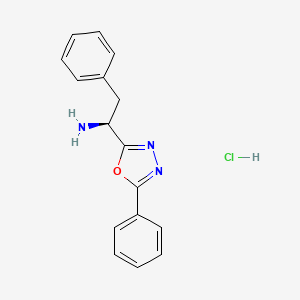

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine HCl is a chiral amine derivative containing a 1,3,4-oxadiazole core. The compound features a stereogenic center at the ethanamine moiety (S-configuration) and a 5-phenyl-substituted oxadiazole ring. Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. The oxadiazole moiety is known for its electron-deficient aromatic character, which facilitates π-π stacking interactions in biological systems . The compound’s synthesis likely involves condensation of an (S)-configured amine precursor with a 5-phenyl-1,3,4-oxadiazole intermediate, followed by HCl salt formation .

Properties

Molecular Formula |

C16H16ClN3O |

|---|---|

Molecular Weight |

301.77 g/mol |

IUPAC Name |

(1S)-2-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C16H15N3O.ClH/c17-14(11-12-7-3-1-4-8-12)16-19-18-15(20-16)13-9-5-2-6-10-13;/h1-10,14H,11,17H2;1H/t14-;/m0./s1 |

InChI Key |

KEEUZOWARUALIA-UQKRIMTDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C2=NN=C(O2)C3=CC=CC=C3)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NN=C(O2)C3=CC=CC=C3)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated molecule .

Scientific Research Applications

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme interactions.

Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The benzamide derivatives (e.g., ) exhibit higher molecular weights due to acylation, which may improve lipophilicity and membrane permeability compared to the primary amine in the target compound .

- Synthetic Efficiency : Microwave-assisted synthesis () achieves higher yields (>75%) and shorter reaction times than traditional reflux methods (e.g., 48 hours in ) .

Physicochemical Properties

- Melting Points: The target compound’s HCl salt likely has a melting point >200°C, comparable to other oxadiazole hydrochlorides (e.g., 295–296°C for compound 6d in ) . Non-salt oxadiazoles (e.g., ) exhibit lower melting points (166–219°C) due to weaker intermolecular forces .

- Solubility : The HCl salt form enhances water solubility compared to neutral analogs like (E)-methanimine derivatives (), which require organic solvents for dissolution .

Molecular Docking and Toxicity

- Docking Studies: Oxadiazole derivatives (e.g., ) exhibit strong binding to bacterial enoyl-ACP reductase (FabI) via hydrogen bonding with the oxadiazole ring. The target compound’s chiral center may optimize binding orientation in similar targets .

Biological Activity

(S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine HCl can be represented as follows:

This compound features a phenyl group attached to an oxadiazole moiety, which is known for its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown efficacy against a range of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

The compound has also demonstrated antifungal activity. Studies suggest that it may inhibit the growth of fungal cells by targeting specific enzymes involved in cell wall biosynthesis. This action is crucial for developing new antifungal therapies, especially in the context of increasing resistance to existing antifungal agents.

Anticancer Activity

This compound has been investigated for its anticancer potential. Preliminary findings indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, it showed promising results in cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with related compounds:

| Compound | Antibacterial | Antifungal | Anticancer |

|---|---|---|---|

| (S)-2-Phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-YL)ethanamine HCl | Yes | Yes | Yes |

| 5-Phenyl-tetrazole derivatives | Moderate | No | Moderate |

| 1-(5-Pyridinyl)-3-(5-phenyloxadiazolyl)urea | Yes | Yes | No |

This table highlights that while some compounds exhibit moderate activity across various biological assays, (S)-2-Phenyl-1-(5-phenyloxadiazolyl)ethanamine HCl demonstrates broad-spectrum activity.

The mechanisms underlying the biological activities of (S)-2-Phenyl-1-(5-phenyloxadiazolyl)ethanamine HCl are multifaceted:

- Antibacterial : Inhibition of cell wall synthesis and metabolic interference.

- Antifungal : Disruption of ergosterol biosynthesis and cell wall integrity.

- Anticancer : Induction of apoptosis through modulation of signaling pathways such as p53 and caspase activation.

Case Studies

Several case studies have explored the efficacy of (S)-2-Phenyl-1-(5-phenyloxadiazolyl)ethanamine HCl in various biological contexts:

Case Study 1: Antibacterial Efficacy

A study involving clinical isolates of Staphylococcus aureus demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.

Case Study 2: Anticancer Potential

In vitro experiments on MCF7 cells revealed that treatment with (S)-2-Phenyl-1-(5-phenyloxadiazolyl)ethanamine HCl resulted in a dose-dependent decrease in cell viability with an IC50 value comparable to established chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.